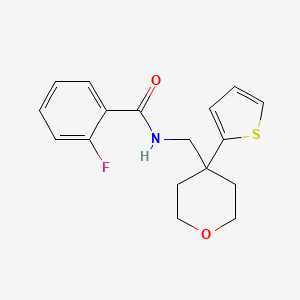

2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Description

2-Fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a benzamide derivative characterized by a fluorine substituent at the 2-position of the benzoyl group. The molecule features a tetrahydro-2H-pyran (THP) ring substituted at the 4-position with a thiophen-2-yl moiety, connected via a methylene bridge to the benzamide nitrogen. The fluorine atom likely improves metabolic stability and bioavailability, a common strategy in drug design .

Properties

IUPAC Name |

2-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2S/c18-14-5-2-1-4-13(14)16(20)19-12-17(7-9-21-10-8-17)15-6-3-11-22-15/h1-6,11H,7-10,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPYDWDRMVKLMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=CC=C2F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated precursor.

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a fluorinated benzoyl chloride with an amine precursor containing the tetrahydropyran and thiophene rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

This compound features several key structural components:

- Fluorine Atom : Enhances lipophilicity and metabolic stability.

- Thiophene Ring : Known for its electron-rich properties, contributing to the compound's reactivity.

- Tetrahydropyran Moiety : Provides a cyclic structure that may influence biological interactions.

Research has highlighted several biological activities associated with this compound, primarily focusing on its potential as an antimicrobial agent, enzyme inhibitor, and anticancer compound.

Antimicrobial Activity

Studies have shown that derivatives of compounds containing the thiophene moiety exhibit significant antimicrobial properties. For instance:

- Effectiveness Against Bacteria : Compounds similar to 2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways:

- p38 MAPK Inhibition : This enzyme plays a crucial role in cytokine production and inflammation. Inhibition of p38 MAPK can lead to therapeutic benefits in inflammatory conditions.

Cytotoxicity Studies

Recent investigations into the cytotoxic effects of structurally related compounds have yielded promising results:

- Selectivity in Cancer Cell Lines : One study reported that a derivative resulted in a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM, indicating potential for further development as an anticancer agent.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits p38 MAPK activity | |

| Cytotoxicity | Selective cytotoxicity in cancer cell lines |

Case Study on Antimicrobial Effects

A study evaluating the antimicrobial properties of thiophene-containing compounds revealed that modifications at the phenyl ring significantly influenced activity. The introduction of fluorine enhanced antibacterial potency against key bacterial strains, suggesting a structure-activity relationship that warrants further exploration.

Case Study on Cytotoxicity

Another investigation focused on the cytotoxic effects of related compounds showed promising results for anticancer applications. The observed selective cytotoxicity indicates that these compounds could serve as leads for developing new cancer therapies.

Research Findings

The biological activity of 2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is supported by its structural features:

- Fluorine Substitution : Enhances binding affinity to target proteins.

- Thioether Linkage : Contributes to increased stability and bioavailability.

- Ongoing Research : Focuses on optimizing these compounds through structure-activity relationship studies to improve efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding interactions through hydrogen bonding or van der Waals forces, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Core Heterocycles

- Compound AR05 (): Structure: Contains a tetrahydrofuran (THF) cyclic urea core instead of THP, with a 4-cyano-3-(trifluoromethyl)phenyl group. Key Differences: The THF ring (5-membered) vs. THP (6-membered) alters conformational flexibility and steric bulk. Activity: Acts as an androgen receptor antagonist, highlighting the role of heterocyclic cores in receptor specificity .

-

- Structure: A benzamide derivative with a piperazine linker, a cyclohexenyl group, and a tetrahydro-2H-pyran-4-ylmethylamine substituent.

- Key Differences: The sulfonamide group and pyrrolopyridine moiety enhance interactions with BCL-2, a key apoptosis regulator.

- Activity: Clinically approved BCL-2 inhibitor for leukemia, demonstrating the impact of extended substituents on target affinity .

Functional Group Modifications

2-Fluoro-N-{[4-(2-thienyl)tetrahydro-2H-pyran-4-yl]methyl}benzenesulfonamide ():

- Structure: Replaces the benzamide with a benzenesulfonamide group.

- Key Differences: Sulfonamide’s stronger acidity and hydrogen-bonding capacity vs. benzamide’s neutral character.

- Molecular Weight: 355.442 g/mol (vs. ~329 g/mol for the target compound).

- Implications: Sulfonamides often exhibit improved pharmacokinetics but may alter target selectivity .

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide ():

- Structure: Features a dihydrothienylidene group instead of THP-thiophene.

- Crystal Data: Orthorhombic system (P212121) with distinct bond lengths (C–C = 0.003 Å) and volume (1536.5 ų).

- Activity: Structural rigidity from the dihydrothienylidene system may influence binding kinetics in enzyme inhibition .

Structure-Activity Relationship (SAR) Insights

- Fluorine Substitution : Enhances metabolic stability and electronegativity, critical for target engagement (e.g., ABT-199’s fluorophenyl group ).

- THP vs. THF : THP’s larger ring may improve solubility and reduce steric hindrance compared to THF .

- Thiophene vs. Phenyl: Thiophene’s sulfur atom contributes to π-stacking and hydrophobic interactions, as seen in anti-microbial thieno derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Functional Group | Molecular Weight (g/mol) | Key Activity |

|---|---|---|---|---|

| Target Compound | THP-Thiophene | Benzamide | ~329 | Under investigation |

| 2-Fluoro-N-{[4-(2-thienyl)THP]methyl}benzenesulfonamide | THP-Thiophene | Sulfonamide | 355.442 | Not reported |

| ABT-199 (Venetoclax) | Piperazine-Cyclohexene | Benzamide | 868.44 | BCL-2 inhibition |

| 4-Fluoro-N-[dihydrothienylidene]benzamide | Dihydrothienylidene | Benzamide | 330.35 | Crystallography study |

Table 2: Spectroscopic Data for Key Analogues

| Compound (Reference) | IR (C=O, cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Hydrazinecarbothioamides | 1663–1682 | NH: 7.80–8.20 | C=S: ~180 |

| Thieno-pyrimidines | Not reported | OCH3: 3.90 | CF3: 122 (q, J = 272 Hz) |

Biological Activity

2-Fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a synthetic organic compound notable for its complex structure, which includes a benzamide core, a fluorine atom, and a side chain featuring both thiophene and tetrahydropyran rings. This combination of structural elements suggests potential biological activity, particularly in the context of drug design and development.

Chemical Structure and Properties

The molecular formula of 2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is , with a molecular weight of approximately 341.4 g/mol. Its unique structure allows for various interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.4 g/mol |

| Structure | Structure |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of the fluorine atom may enhance binding affinity through hydrogen bonding or van der Waals interactions, while the thiophene ring could facilitate π-π stacking interactions with aromatic residues in target proteins.

Biological Activity Studies

Research has indicated that compounds with similar structures exhibit significant biological activities, including:

- Antitumor Activity : Benzamide derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, studies on related thiophene-containing benzamides have shown effectiveness against BRAF(V600E) mutations, which are prevalent in melanoma and other cancers .

- Kinase Inhibition : Compounds structurally related to 2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide have demonstrated inhibition of various kinases, crucial in cancer therapy .

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.

Case Studies

Several studies have explored the biological implications of similar compounds:

- BRAF Inhibitors : A study identified N-(thiophen-2-yl)benzamide derivatives as potent inhibitors against BRAF(V600E), highlighting the importance of structural modifications in enhancing biological activity .

- RET Kinase Inhibition : Research on benzamide derivatives has shown promising results in inhibiting RET kinase activity, suggesting that modifications similar to those found in 2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide could yield effective anticancer agents .

Comparison with Similar Compounds

The unique combination of functional groups in 2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide differentiates it from other benzamide derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoro-N-(4-(thiophen-2-yl)benzyl)benzamide | Lacks tetrahydropyran ring | Moderate kinase inhibition |

| N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide | Lacks fluorine atom | Lower binding affinity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The synthesis involves coupling a fluorinated benzoyl chloride with a tetrahydro-2H-pyran-thiophene methylamine intermediate. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt in dichloromethane under nitrogen at 0–25°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., toluene) aid in purification .

- Catalyst optimization : Additives like DMAP can accelerate reaction rates.

- Yield improvement : Continuous flow reactors reduce reaction time and enhance reproducibility in multi-step syntheses .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Use H and C NMR to confirm substituent positions (e.g., fluorine at C2 of benzamide, thiophene at C4 of the tetrahydropyran ring).

- Mass spectrometry (HRMS-ESI) : Verify molecular weight (e.g., observed [M+H] vs. calculated) .

- IR spectroscopy : Identify amide C=O stretches (~1650 cm) and thiophene C-S bonds (~700 cm) .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Screening protocols :

- Enzyme inhibition assays : Test against kinases (e.g., RAF isoforms) using ADP-Glo™ kits. Optimize substrate concentrations and incubation times to reduce false negatives .

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) for MIC determination against Gram-positive bacteria (e.g., S. aureus) due to structural similarities to active thieno derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

- Strategies :

- Fluorine substitution : Compare 2-fluoro vs. 3-fluoro/4-fluoro analogs to assess electronic effects on enzyme binding (e.g., fluorine’s electron-withdrawing properties may enhance interactions with catalytic lysine residues) .

- Heterocycle modifications : Replace thiophene with furan or pyridine to evaluate steric and electronic impacts on cellular potency .

- Pharmacophore mapping : Use X-ray crystallography (e.g., of RAF kinase complexes) to identify critical hydrogen bonds between the amide group and kinase hinge regions .

Q. How should contradictory data in biological assays be resolved (e.g., varying IC50 values across studies)?

- Troubleshooting steps :

- Assay conditions : Check buffer pH (e.g., Tris vs. HEPES) and ATP concentrations in kinase assays, as these influence inhibitor potency .

- Compound stability : Perform LC-MS to rule out degradation in cell culture media (e.g., ester hydrolysis in serum-containing media) .

- Cell line variability : Use isogenic cell lines (e.g., KRAS mutant vs. wild-type) to isolate target-specific effects .

Q. What computational methods are effective for predicting pharmacokinetic properties?

- Tools and parameters :

- LogP estimation : Use Schrodinger’s QikProp to predict logP (~3.2 for this compound) and guide solubility enhancements (e.g., PEG formulations) .

- Metabolism prediction : Apply CYP450 docking simulations (AutoDock Vina) to identify vulnerable sites (e.g., tetrahydropyran-O-demethylation) .

- Permeability : Calculate PSA (<90 Ų) to assess blood-brain barrier penetration potential .

Q. How can regioselectivity challenges during functionalization of the tetrahydropyran ring be addressed?

- Synthetic solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.